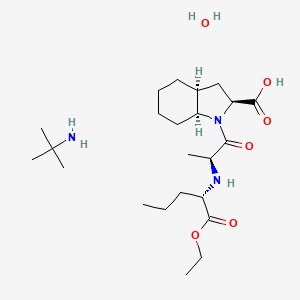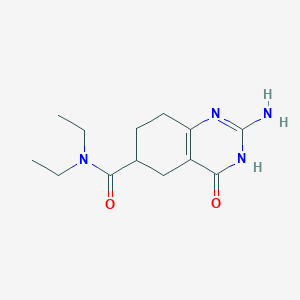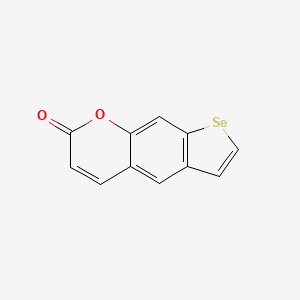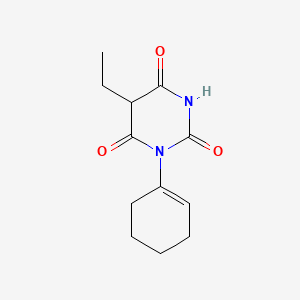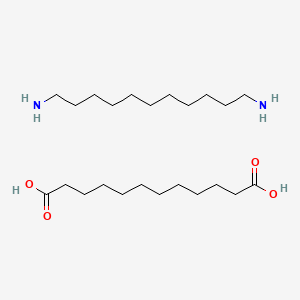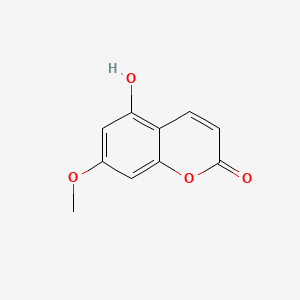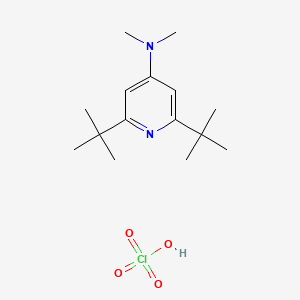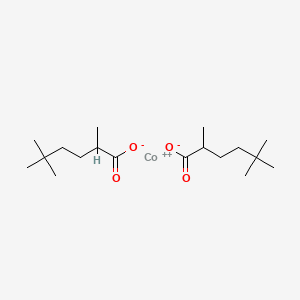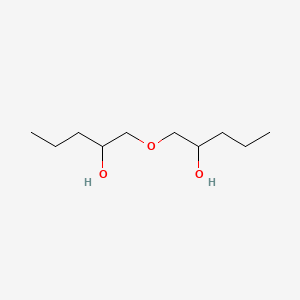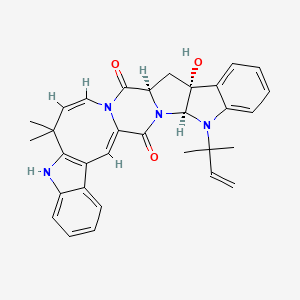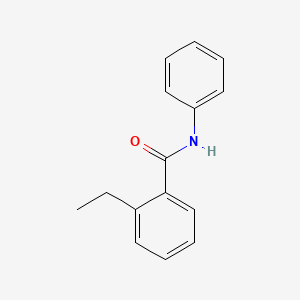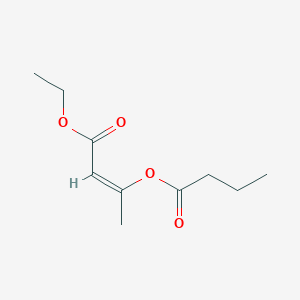
Diethylenetetramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Diethylenetetramine is typically produced as a byproduct during the production of ethylenediamine from ethylene dichloride . The industrial production involves the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure conditions. The reaction mixture is then neutralized with a base, and the resulting free amines are separated by distillation .
Análisis De Reacciones Químicas
Diethylenetetramine undergoes various chemical reactions, including:
N-Alkylation: It reacts with epoxide groups to form crosslinks, making it a common curing agent for epoxy resins.
Acylation: It reacts with fatty acids to form fatty amides or imidazolines, depending on the reaction conditions.
Complex Formation: In coordination chemistry, it acts as a tridentate ligand forming complexes with metals such as cobalt.
Common reagents used in these reactions include epoxides, fatty acids, and metal salts. The major products formed are crosslinked polymers, fatty amides, imidazolines, and metal complexes .
Aplicaciones Científicas De Investigación
Diethylenetetramine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethylenetetramine involves its ability to form stable complexes with metal ions. This property is utilized in various applications, such as in the curing of epoxy resins where it forms crosslinks with epoxide groups, and in coordination chemistry where it acts as a ligand . The molecular targets and pathways involved include metal ions and epoxide groups .
Comparación Con Compuestos Similares
Diethylenetetramine is similar to other polyamines such as ethylenediamine and triethylenetetramine. it has unique properties that make it suitable for specific applications:
Ethylenediamine: Has similar chemical properties but is less effective as a curing agent for epoxy resins.
Triethylenetetramine: Also used as a curing agent and chelating agent but has a different molecular structure and reactivity.
Similar compounds include dimethylamine, trimethylamine, diethylamine, and triethylamine .
Propiedades
Número CAS |
1336-49-8 |
|---|---|
Fórmula molecular |
C4H16N4 |
Peso molecular |
120.20 g/mol |
Nombre IUPAC |
ethane-1,2-diamine |
InChI |
InChI=1S/2C2H8N2/c2*3-1-2-4/h2*1-4H2 |
Clave InChI |
DPRMFUAMSRXGDE-UHFFFAOYSA-N |
SMILES canónico |
C(CN)N.C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


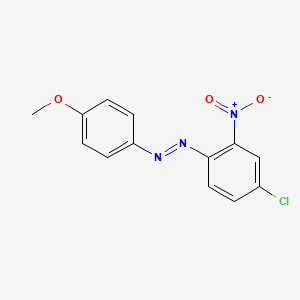
![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)
